molecular formula C20H18N4O2 B13750652 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl- CAS No. 27184-69-6

Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-

Cat. No.: B13750652
CAS No.: 27184-69-6
M. Wt: 346.4 g/mol
InChI Key: ZSSHNGKTCZEMRU-UHFFFAOYSA-N
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Description

4,4’-[p-Phenylenebis(azo)]di-m-cresol is an organic compound with the molecular formula C20H18N4O2. It is a type of azo compound, characterized by the presence of two azo groups (-N=N-) connected to a phenylene group and two m-cresol units. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[p-Phenylenebis(azo)]di-m-cresol typically involves the diazotization of p-phenylenediamine followed by coupling with m-cresol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of 4,4’-[p-Phenylenebis(azo)]di-m-cresol follows a similar synthetic route but on a larger scale. The process involves continuous stirring and precise control of temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[p-Phenylenebis(azo)]di-m-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[p-Phenylenebis(azo)]di-m-cresol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[p-Phenylenebis(azo)]di-m-cresol involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. In biological systems, the compound can interact with cellular components, potentially leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[p-Phenylenebis(azo)]di-m-phenol
  • 4,4’-[p-Phenylenebis(azo)]di-o-cresol
  • 4,4’-[p-Phenylenebis(azo)]di-p-cresol

Uniqueness

4,4’-[p-Phenylenebis(azo)]di-m-cresol is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity compared to its analogs. The presence of m-cresol units provides unique steric and electronic effects, influencing its behavior in chemical reactions and applications .

Properties

CAS No.

27184-69-6

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-3-methylphenol

InChI

InChI=1S/C20H18N4O2/c1-13-11-17(25)7-9-19(13)23-21-15-3-5-16(6-4-15)22-24-20-10-8-18(26)12-14(20)2/h3-12,25-26H,1-2H3

InChI Key

ZSSHNGKTCZEMRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C

Origin of Product

United States

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